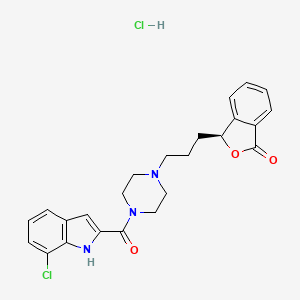
GluN2B-NMDAR antagonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GluN2B-NMDAR antagonist-2 is a compound that selectively inhibits the GluN2B subunit of the N-methyl-D-aspartate receptor (NMDAR). NMDARs are ionotropic glutamate receptors that play a crucial role in synaptic transmission, plasticity, and excitotoxicity in the central nervous system. The GluN2B subunit is particularly important in various neurological disorders, making this compound a valuable compound for research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GluN2B-NMDAR antagonist-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of phenylethanolamine derivatives, which are modified through various chemical reactions to achieve the desired antagonist properties . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and implementing stringent quality control measures. The process may include continuous flow chemistry techniques to enhance efficiency and reduce production costs . Additionally, purification steps such as crystallization and chromatography are employed to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
GluN2B-NMDAR antagonist-2 undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
GluN2B-NMDAR antagonist-2 has a wide range of scientific research applications:
Mechanism of Action
GluN2B-NMDAR antagonist-2 exerts its effects by selectively binding to the GluN2B subunit of the NMDAR, thereby inhibiting its activity. This inhibition prevents the excessive influx of calcium ions into neurons, which is associated with excitotoxicity and neuronal damage . The compound interacts with specific binding sites on the GluN2B subunit, blocking the receptor’s function and modulating downstream signaling pathways involved in synaptic plasticity and neuronal survival .
Comparison with Similar Compounds
Similar Compounds
Ifenprodil: A well-known GluN2B-selective antagonist with similar binding properties.
Ro 25-6981: Another selective antagonist that targets the GluN2B subunit.
CP-101,606: A compound with high selectivity for GluN2B-containing NMDARs.
Uniqueness
GluN2B-NMDAR antagonist-2 is unique due to its specific binding affinity and selectivity for the GluN2B subunit, which makes it a valuable tool for studying the physiological and pathological roles of this receptor subtype. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness in research and potential therapeutic applications .
Properties
Molecular Formula |
C24H25Cl2N3O3 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
(3S)-3-[3-[4-(7-chloro-1H-indole-2-carbonyl)piperazin-1-yl]propyl]-3H-2-benzofuran-1-one;hydrochloride |
InChI |
InChI=1S/C24H24ClN3O3.ClH/c25-19-8-3-5-16-15-20(26-22(16)19)23(29)28-13-11-27(12-14-28)10-4-9-21-17-6-1-2-7-18(17)24(30)31-21;/h1-3,5-8,15,21,26H,4,9-14H2;1H/t21-;/m0./s1 |
InChI Key |
LBSFKARCSBQZBA-BOXHHOBZSA-N |
Isomeric SMILES |
C1CN(CCN1CCC[C@H]2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B12370904.png)

![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)
![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)
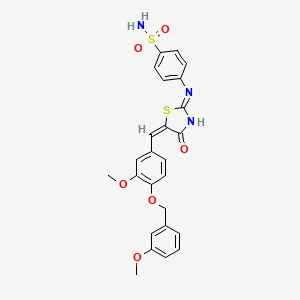
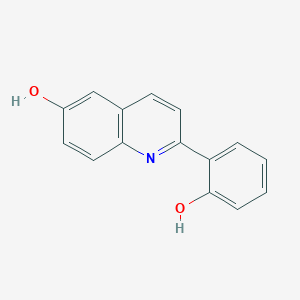
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
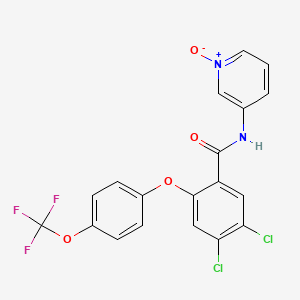
![(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one](/img/structure/B12370956.png)
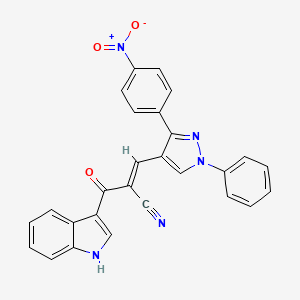
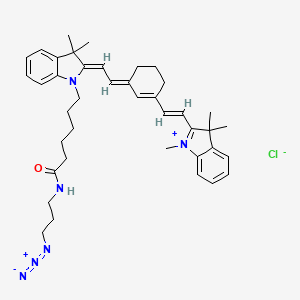
![2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid](/img/structure/B12370975.png)
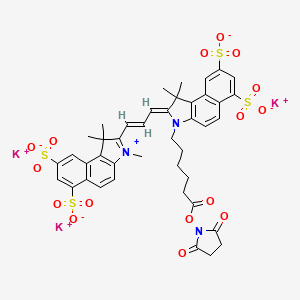
![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)
